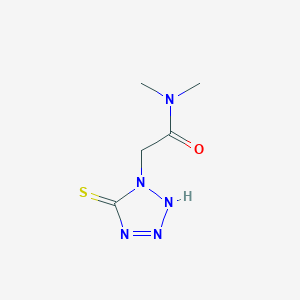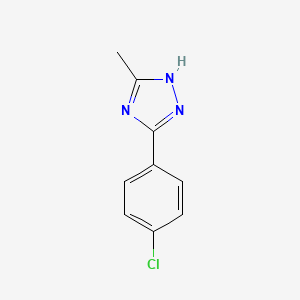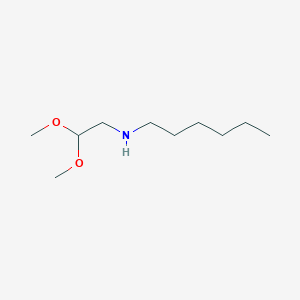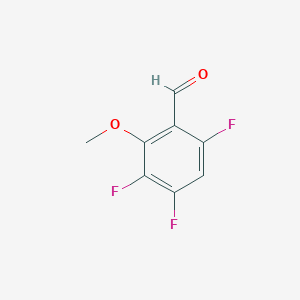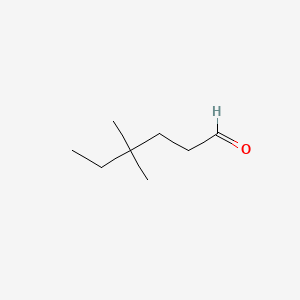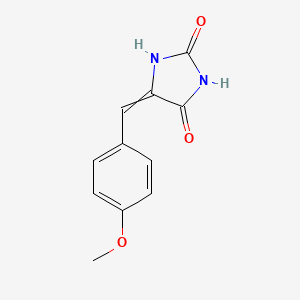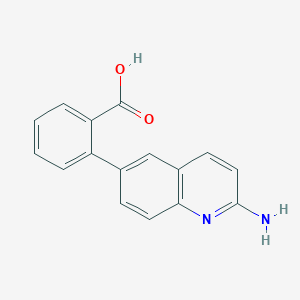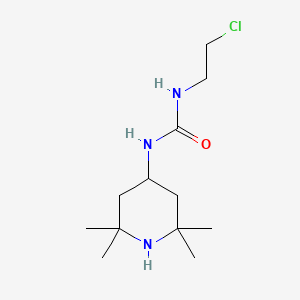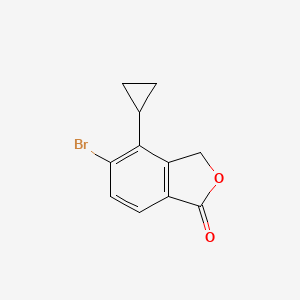
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a cyclopropyl group in this compound suggests potential unique reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one typically involves the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Cyclopropylation: Addition of the cyclopropyl group to the benzofuran ring.
Cyclization: Formation of the benzofuran ring structure.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its effects on various biological targets and pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique reactivity can be harnessed for various applications.
Mécanisme D'action
The mechanism of action of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-cyclopropyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may influence its chemical properties and interactions.
5-chloro-4-cyclopropyl-2-benzofuran-1(3H)-one:
Uniqueness
The presence of both a bromine atom and a cyclopropyl group in 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one makes it unique
Propriétés
Numéro CAS |
1255209-06-3 |
|---|---|
Formule moléculaire |
C11H9BrO2 |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-9-4-3-7-8(5-14-11(7)13)10(9)6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
NWYKDCKLZXXOCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=CC3=C2COC3=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
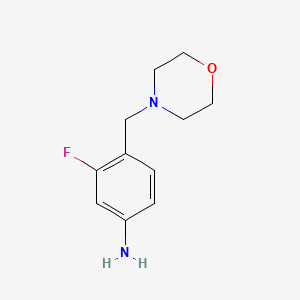
![HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)
